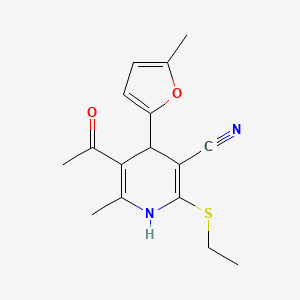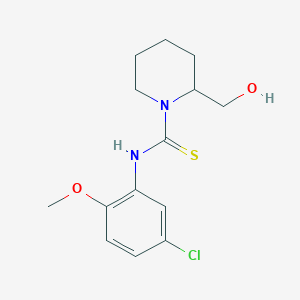![molecular formula C24H20N2O4 B4141239 methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate](/img/structure/B4141239.png)
methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate
Overview
Description
Methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of indenoquinoline derivatives, which have been reported to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase I and II enzymes, which are crucial for DNA replication and transcription. The compound has also been reported to induce oxidative stress and activate the JNK/p38 MAPK signaling pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate has been shown to exhibit various biochemical and physiological effects, including the inhibition of angiogenesis, the induction of autophagy, and the modulation of the immune system. The compound has also been reported to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate in lab experiments include its high potency and selectivity against cancer cells, its ability to induce apoptosis and inhibit tumor growth, and its potential to overcome drug resistance. However, the limitations of using this compound include its poor solubility in aqueous solutions, its potential toxicity to normal cells, and its limited bioavailability.
Future Directions
There are several future directions for research on methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate. These include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the compound could be used as a lead compound for the development of novel anticancer agents with improved potency and selectivity.
Scientific Research Applications
Methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
properties
IUPAC Name |
methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-30-24(27)15-8-6-14(7-9-15)23-20-12-16-4-2-3-5-18(16)22(20)19-13-17(26(28)29)10-11-21(19)25-23/h2-11,13,20,22-23,25H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPVYLGWQXIIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3CC4=CC=CC=C4C3C5=C(N2)C=CC(=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{1-[2-(allylamino)benzoyl]piperidin-4-yl}-2-phenylethanol](/img/structure/B4141164.png)
![N,N-dimethyl-4-[3-(5-methyl-2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl]aniline](/img/structure/B4141168.png)
![N-ethyl-4-methoxy-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B4141176.png)
![2-chloro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-nitrobenzamide](/img/structure/B4141184.png)
![methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4141187.png)
![3-{[2-(2-fluorophenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazole](/img/structure/B4141193.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-(4-propoxyphenyl)acetamide](/img/structure/B4141205.png)
![3-isopropyl-1-[(4-nitrophenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4141214.png)
![4-({[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4141216.png)
![ethyl [1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinyl]acetate](/img/structure/B4141220.png)
![2-{[3-(2-chlorophenoxy)-2-hydroxypropyl]amino}-2-methyl-1-propanol](/img/structure/B4141222.png)

![2-({2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4141247.png)